molecular formula C20H23NO B13995130 1''-Benzylspiro[chroman-2,4''-piperidine] CAS No. 81109-74-2

1''-Benzylspiro[chroman-2,4''-piperidine]

Cat. No.: B13995130
CAS No.: 81109-74-2
M. Wt: 293.4 g/mol
InChI Key: CRKWADRIYCMTBU-UHFFFAOYSA-N
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Description

1’‘-Benzylspiro[chroman-2,4’'-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it a versatile molecule with significant potential in various fields of scientific research.

Preparation Methods

The synthesis of 1’‘-Benzylspiro[chroman-2,4’'-piperidine] typically involves a series of condensation and cyclization reactions. One common synthetic route includes the reaction of a chromanone derivative with a piperidine derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1’‘-Benzylspiro[chroman-2,4’'-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Scientific Research Applications

1’‘-Benzylspiro[chroman-2,4’'-piperidine] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1’‘-Benzylspiro[chroman-2,4’'-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and the context of its use .

Comparison with Similar Compounds

1’‘-Benzylspiro[chroman-2,4’‘-piperidine] can be compared with other spiro compounds, such as spiro[chromane-2,4’‘-piperidine]-4-one and spiro[indoline-3,4’'-piperidine]. While these compounds share a similar spiro linkage, they differ in the specific rings and substituents attached to the spiro center.

Some similar compounds include:

  • Spiro[chromane-2,4’'-piperidine]-4-one
  • Spiro[indoline-3,4’'-piperidine]
  • Spiro[cyclohexane-1,4’'-piperidine]

These compounds highlight the diversity and versatility of spiro compounds in scientific research and their potential for developing new therapeutic agents .

Properties

CAS No.

81109-74-2

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1'-benzylspiro[3,4-dihydrochromene-2,4'-piperidine]

InChI

InChI=1S/C20H23NO/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)22-20/h1-9H,10-16H2

InChI Key

CRKWADRIYCMTBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC4=CC=CC=C41

Origin of Product

United States

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